molecular formula C17H17NO3 B5468864 METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE CAS No. 89080-81-9

METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B5468864
CAS No.: 89080-81-9
M. Wt: 283.32 g/mol
InChI Key: XFHLMFXJJWZYGP-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE is a chemical compound with the molecular formula C17H17NO4 It is known for its unique structure, which includes a methyl ester group, a substituted phenyl ring, and an acylated amino group

Safety and Hazards

As for the safety and hazards associated with “methyl 2-{[(2-methylphenyl)acetyl]amino}benzoate”, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE typically involves the acylation of 2-aminobenzoic acid with 2-(2-methylphenyl)acetyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, alcohols, amines, and carboxylic acids. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[[2-(2-methylphenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-7-3-4-8-13(12)11-16(19)18-15-10-6-5-9-14(15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHLMFXJJWZYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424245
Record name Benzoic acid, 2-[[(2-methylphenyl)acetyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89080-81-9
Record name Benzoic acid, 2-[[(2-methylphenyl)acetyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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